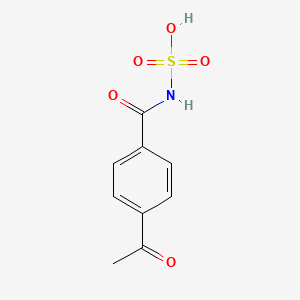

(4-Acetylbenzoyl)sulfamic acid

Description

Structure

3D Structure

Properties

CAS No. |

89782-99-0 |

|---|---|

Molecular Formula |

C9H9NO5S |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

(4-acetylbenzoyl)sulfamic acid |

InChI |

InChI=1S/C9H9NO5S/c1-6(11)7-2-4-8(5-3-7)9(12)10-16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15) |

InChI Key |

OZJLSUBMKPVQRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NS(=O)(=O)O |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 4 Acetylbenzoyl Sulfamic Acid

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of (4-Acetylbenzoyl)sulfamic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the connectivity of atoms can be mapped out.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be characterized by a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The acetyl group protons would appear as a sharp singlet in the aliphatic region. The protons on the sulfamic acid moiety (N-H and O-H) are acidic and may undergo exchange with solvent molecules, often resulting in a broad signal or no signal at all, depending on the solvent used (e.g., DMSO-d₆ vs. D₂O).

The aromatic protons form an AA'BB' system, which commonly appears as two distinct doublets, integrating to two protons each. The protons ortho to the electron-withdrawing acetyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the benzoyl-sulfamic acid group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | 8.0 - 8.2 | Doublet | 2H |

| Aromatic (H-3, H-5) | 7.8 - 8.0 | Doublet | 2H |

| Acetyl (CH₃) | ~2.6 | Singlet | 3H |

| Sulfamic Acid (NH, OH) | Variable (Broad) | Singlet | 2H |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The spectrum would feature signals for two carbonyl carbons (one from the acetyl group and one from the benzoyl group), four unique aromatic carbons, and one methyl carbon. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon of the benzoyl group, being attached to the electronegative sulfamic acid moiety, is expected to be significantly deshielded.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetyl Carbonyl (C=O) | >195 |

| Benzoyl Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-1) | 135 - 140 |

| Aromatic (C-4) | 140 - 145 |

| Aromatic (C-2, C-6) | 128 - 132 |

| Aromatic (C-3, C-5) | 127 - 130 |

| Acetyl (CH₃) | 25 - 30 |

Note: Chemical shifts are predictive. Quaternary carbon signals (C-1, C-4, and carbonyls) are typically weaker than protonated carbon signals.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. youtube.comuvic.casdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a key correlation would be observed between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their positions on the benzene ring. No correlations would be seen for the acetyl methyl singlet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org It would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals and the acetyl methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). ustc.edu.cn Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the acetyl methyl protons (CH₃) to the acetyl carbonyl carbon (C=O).

Correlations from the aromatic protons H-3/H-5 to the acetyl carbonyl carbon.

Correlations from the aromatic protons H-2/H-6 to the benzoyl carbonyl carbon, definitively linking the sulfamic acid moiety to the benzoyl group.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the parent ion, which allows for the calculation of its elemental formula. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and acidic molecules like this compound. nih.gov In negative ion mode, the spectrum is expected to be dominated by the deprotonated molecule, [M-H]⁻. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the verification of the molecular formula, C₉H₉NO₅S.

| Ion | Formula | Calculated m/z |

| [M-H]⁻ | C₉H₈NO₅S⁻ | 242.0123 |

Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule and confirms the structural arrangement of its functional groups. For the [M-H]⁻ ion of this compound, several key fragmentation pathways can be predicted based on the known behavior of similar chemical structures like sulfonamides and sulfates. researchgate.netnih.gov

A primary fragmentation is the neutral loss of sulfur trioxide (SO₃), a characteristic fragmentation for sulfated compounds. nih.gov Another likely cleavage occurs at the N–C bond, separating the acetylbenzoyl and sulfamic acid portions of the molecule.

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 162.0555 | SO₃ | [4-Acetylbenzamide - H]⁻ |

| 161.0470 | H₂NSO₃ | [4-Acetylbenzoyl radical anion]⁻ |

| 119.0497 | H₂NSO₃ + CO | [Acetylphenyl anion]⁻ |

| 79.9568 | C₉H₈NO₂ | [SO₃N]⁻ |

These predicted fragmentation pathways provide a robust method for confirming the identity and structure of this compound in complex mixtures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing its functional groups. While the specific experimental spectrum for this compound is not widely published, a predictive analysis based on its constituent parts—4-acetylbenzoic acid and sulfamic acid—allows for the assignment of characteristic absorption bands. nih.govchemicalbook.commdpi.com

The key functional groups present in this compound include the N-H group, the S=O and S-N bonds of the sulfamic acid moiety, the carbonyl (C=O) of the acetyl group, and the amide-like carbonyl linking the benzoyl group to the sulfamic acid. The aromatic ring also exhibits characteristic absorptions. The broadness of the O-H stretching vibration, a hallmark of carboxylic acids like benzoic acid, is replaced by the N-H stretching of the sulfamic acid group. docbrown.info

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3200 - 3300 | N-H Stretch | Sulfamic Acid (-NHSO₃H) |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2950 - 2850 | C-H Stretch | Acetyl Group (-CH₃) |

| ~1700 - 1680 | C=O Stretch | Benzoyl Carbonyl (-C(O)N-) |

| ~1685 - 1665 | C=O Stretch | Acetyl Carbonyl (-C(O)CH₃) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1350, ~1170 | S=O Asymmetric & Symmetric Stretch | Sulfamic Acid (-SO₃H) |

| ~900 | S-N Stretch | Sulfamic Acid (-S-N) |

This table is predictive and based on data from analogous compounds like 4-acetylbenzoic acid and sulfamic acid. nih.govchemicalbook.commdpi.com

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FT-IR. It involves scattering laser light off a molecule and analyzing the resulting energy shifts, which correspond to the molecule's vibrational modes. While FT-IR is particularly sensitive to polar bonds (like C=O and N-H), Raman spectroscopy excels at detecting vibrations of non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric stretching vibrations of the aromatic ring and the S=O bonds, which may be weak in the IR spectrum. The C=C bonds of the benzene ring would be expected to produce strong Raman signals. Currently, specific experimental Raman data for this compound is not available in surveyed literature.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction techniques are unparalleled in their ability to determine the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the absolute molecular structure of a compound in its solid state. This technique requires the growth of a high-quality single crystal, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

While SCXRD data for this compound are not publicly available, the analysis would provide invaluable information. It would confirm the connectivity of the atoms, describe the planarity of the benzoyl group, and detail the geometry of the sulfamic acid moiety. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and S=O groups, which dictate the crystal packing. For context, the crystal structure of the related, simpler molecule acetophenone (B1666503) has been determined to belong to the P 1 21/n 1 space group at 154 K. nih.gov The analysis of glycine (B1666218) and sulfamic acid co-crystals also highlights how cocrystallization can lead to noncentrosymmetric space groups. nih.gov

Table 2: Hypothetical Data from a Single Crystal X-ray Diffraction Analysis of this compound

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation around a chemical bond. |

This table represents the type of data that would be generated from an SCXRD experiment; specific values for the target compound are not available.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, which contains both polar and non-polar functionalities, reversed-phase HPLC is the most common and suitable method for purity analysis.

In a typical reversed-phase setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by varying the polarity of the mobile phase, often through a gradient elution of water and an organic solvent like acetonitrile. An acid modifier, such as formic or acetic acid, is typically added to the mobile phase to ensure sharp peaks by suppressing the ionization of acidic and basic groups. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic ketone chromophore exhibits strong absorbance (likely around 255-260 nm). researchgate.netrsc.org Several methods have been developed for the analysis of related α-keto acids and sulfamic acid, providing a strong basis for method development. researchgate.netrsc.orgnih.govchemicalbook.com

Table 3: Representative HPLC Conditions for Purity Analysis of this compound

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~258 nm |

| Column Temperature | 25 - 30 °C |

This table outlines a plausible starting method for the HPLC analysis of the target compound based on methods for structurally similar molecules. researchgate.netrsc.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and thermal lability, primarily attributed to the presence of the acidic sulfamic acid group. colostate.edu To overcome these limitations, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comresearchgate.netjfda-online.com

The most common derivatization strategy for compounds containing acidic protons, such as those in carboxylic or sulfamic acids, is silylation. colostate.edusigmaaldrich.com This process involves replacing the active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently employed for this purpose. sigmaaldrich.com The derivatization of this compound would likely proceed by converting the sulfamic acid moiety, -NHSO₃H, into its silylated form. The resulting derivative exhibits increased volatility and thermal stability, making it amenable to GC separation and subsequent detection, typically by mass spectrometry (GC-MS). researchgate.netnih.gov

The analysis of the resulting volatile derivative would be performed using a GC-MS system. The gas chromatograph separates the derivatized compound from other components in the sample mixture based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.govcore.ac.uk Following separation, the eluted derivative enters the mass spectrometer, which provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern, allowing for confident identification. researchgate.netnih.gov

Detailed research findings on the specific GC analysis of derivatized this compound are not widely published. However, based on established methods for similar functionalized aromatic compounds, a hypothetical set of GC-MS parameters can be proposed. The following table outlines plausible conditions for the analysis of the trimethylsilyl derivative of this compound.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

The successful application of this method would depend on the optimization of the derivatization reaction to ensure complete conversion of the analyte to its volatile form. sigmaaldrich.com Factors such as reaction time, temperature, and the ratio of derivatizing reagent to the sample would need to be carefully controlled to achieve reproducible and accurate results. sigmaaldrich.commdpi.com The choice of a non-polar column like the HP-5ms is standard for a wide range of derivatized compounds. osti.gov The temperature program is designed to ensure adequate separation of the derivatized analyte from any remaining starting material or by-products of the derivatization reaction. The mass spectrometric conditions are typical for generating a reproducible fragmentation pattern that can be used for structural elucidation and library matching. nih.govcore.ac.uk

Mechanistic Investigations into the Reactivity and Transformations of 4 Acetylbenzoyl Sulfamic Acid

Reactivity of the Sulfamic Acid Moiety

The sulfamic acid group (-NHSO₃H) is a key feature of the molecule, imparting acidic properties and offering sites for various transformations.

The presence of the acidic proton on the nitrogen atom of the sulfamic acid moiety allows for its participation in acid-catalyzed reactions. In aqueous solutions, (4-acetylbenzoyl)sulfamic acid is expected to be a moderately strong acid. nist.gov This acidity can facilitate various transformations, such as the hydrolysis of esters or the ring-opening of epoxides, where the sulfamic acid group can act as an efficient, recyclable catalyst. researchgate.net

The stability of the sulfamic acid group itself can be compromised under harsh acidic conditions and elevated temperatures, potentially leading to hydrolysis and the formation of 4-acetylbenzoic acid and ammonium (B1175870) bisulfate.

The nitrogen atom in the sulfamic acid group, being part of an amide-like structure, is generally not strongly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl and benzoyl groups. However, under certain conditions, it could potentially undergo reactions with strong electrophiles.

Conversely, the sulfur atom is highly electrophilic, a characteristic feature of sulfonyl groups. This electrophilicity makes it susceptible to attack by nucleophiles. While direct nucleophilic substitution at the sulfur atom of a sulfamic acid is not a common reaction, it is a potential pathway for degradation or derivatization under specific conditions.

Chemical Transformations of the Acetyl Substituent

The acetyl group (-COCH₃) attached to the benzoyl ring is a versatile functional group that can undergo a variety of chemical transformations.

The methyl group of the acetyl substituent is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones to form β-hydroxy ketones.

Furthermore, the carbonyl group of the acetyl moiety can react with amines to form imines or with hydroxylamine (B1172632) to yield oximes. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

| Reactant | Product Type | General Conditions |

| Aldehyde/Ketone | β-Hydroxy Ketone | Basic or acidic catalysis |

| Primary Amine | Imine | Mildly acidic conditions |

| Hydroxylamine | Oxime | Mildly acidic conditions |

| Hydrazine | Hydrazone | Mildly acidic conditions |

The acetyl group can be oxidized or reduced to yield different functional groups. Oxidation, for instance with a strong oxidizing agent like potassium permanganate, could potentially convert the acetyl group into a carboxylic acid group, leading to the formation of a dicarboxylic acid derivative of benzene (B151609). nbinno.com

Conversely, the acetyl group can be reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reduction. Alternatively, selective reduction of the carbonyl to a secondary alcohol can be achieved using reducing agents like sodium borohydride, affording a (1-hydroxyethyl) derivative.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ethyl |

| Clemmensen Reduction | Zn(Hg), HCl | Ethyl |

| Carbonyl Reduction | NaBH₄, CH₃OH | Secondary Alcohol |

Reactivity of the Benzoyl Substructure

The benzoyl group, which includes the benzene ring and the carbonyl group directly attached to it, also presents several avenues for chemical reactions. The carbonyl group of the benzoyl moiety can undergo nucleophilic attack. However, its reactivity is generally lower than that of the acetyl carbonyl due to the resonance stabilization with the aromatic ring.

Electrophilic aromatic substitution reactions on the benzene ring are also possible. The acetyl and the benzoylsulfamic acid groups are both deactivating and meta-directing. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions meta to these groups. The reaction conditions would need to be carefully controlled to avoid side reactions with the other functional groups present in the molecule.

Electrophilic Aromatic Substitution Potentials

This compound features a benzene ring substituted with two electron-withdrawing groups: the 4-acetylbenzoyl group and the sulfamic acid group. Both groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. libretexts.orglibretexts.org The acetyl group (a component of the 4-acetylbenzoyl moiety) and the sulfonic acid group are known to be strongly deactivating. libretexts.org This deactivation occurs through a combination of inductive electron withdrawal and resonance effects, which pull electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orglibretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electron system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The aromaticity is then restored by the loss of a proton. Due to the presence of two deactivating groups, harsher reaction conditions, such as higher temperatures and more concentrated reagents, are generally required to drive electrophilic substitution reactions to completion on the this compound ring system compared to benzene itself. wikipedia.org

Ortho-, Meta-, Para-Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both the acetyl group of the benzoyl moiety and the sulfamic acid group are classified as meta-directors. libretexts.orgpressbooks.pub This is because the deactivating nature of these groups withdraws electron density primarily from the ortho and para positions through resonance, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. libretexts.org

When a disubstituted benzene, such as this compound, undergoes electrophilic substitution, the directing effects of both substituents must be considered. In this case, both the 4-acetylbenzoyl group and the sulfamic acid group direct incoming electrophiles to the positions meta to themselves. Since these groups are in a para relationship to each other on the benzoyl ring, their directing effects reinforce each other, leading to a high degree of regioselectivity. The incoming electrophile will preferentially substitute at the positions that are meta to both the acetyl group and the sulfamic acid group. jove.com

| Substituent on Benzoyl Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -COCH3 (Acetyl) | Strongly Deactivating | meta |

| -SO3H (Sulfonic Acid) | Strongly Deactivating | meta |

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The kinetics of electrophilic aromatic substitution reactions involving this compound are expected to be significantly slower than those of benzene or monosubstituted benzenes with activating groups. The rate of reaction is influenced by the stability of the arenium ion intermediate. The presence of two strong electron-withdrawing groups destabilizes this carbocation, thereby increasing the activation energy of the reaction and decreasing the reaction rate. 20.210.105

Kinetic studies on the sulfonation of acetophenone (B1666503) have shown that the reaction rates are considerably lower than that of benzene. semanticscholar.orgrsc.org Similarly, Friedel-Crafts acylation reactions are generally inhibited by the presence of strongly deactivating groups like a sulfonic acid group. byjus.comlibretexts.org Therefore, any transformation of the aromatic ring of this compound via EAS would likely require forcing conditions and exhibit slow kinetics.

| Reaction Type | Expected Relative Rate (vs. Benzene) | Thermodynamic Consideration |

|---|---|---|

| Nitration | Very Slow | Generally Exothermic |

| Halogenation | Very Slow | Generally Exothermic |

| Sulfonation | Very Slow | Reversible |

| Friedel-Crafts Acylation | Extremely Slow/Unreactive | Unfavorable |

Regioselectivity and Stereoselectivity in Complex Reaction Systems

As discussed, the directing effects of the acetyl and sulfamic acid groups in this compound lead to high regioselectivity in electrophilic aromatic substitution reactions, favoring substitution at the positions meta to both groups. jove.com

Stereoselectivity becomes a relevant consideration when the reaction creates a new chiral center. In the context of this compound, if the substrate or the attacking electrophile is chiral, the formation of diastereomeric products is possible. For instance, in Friedel-Crafts-type reactions involving chiral reagents or catalysts, enantioselective or diastereoselective outcomes can be achieved. chinesechemsoc.orgchinesechemsoc.orgacs.org The steric bulk of the existing substituents can also influence the stereochemical outcome of a reaction. While the acetyl and sulfamic acid groups themselves are not exceptionally bulky, their presence can create a specific steric environment around the aromatic ring that may favor the approach of a reagent from one face over the other, leading to stereoselectivity. researchgate.net However, given the strong deactivation of the ring, achieving such complex transformations would be challenging.

Catalytic Applications of 4 Acetylbenzoyl Sulfamic Acid and Its Functional Derivatives in Organic Synthesis

Roles as a Brønsted Acid Organocatalyst

As a Brønsted acid, (4-acetylbenzoyl)sulfamic acid donates a proton to activate substrates, thereby facilitating a wide range of chemical reactions. Its organic nature ensures good solubility in many organic solvents, allowing for homogeneous catalysis under mild conditions.

Catalysis in Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions in organic synthesis, often requiring acid catalysis. This compound is poised to be an efficient catalyst for these transformations due to its enhanced acidity.

In a typical esterification reaction, the catalyst protonates the carbonyl oxygen of a carboxylic acid, increasing its electrophilicity and promoting nucleophilic attack by an alcohol. Similarly, in transesterification, it can activate the carbonyl group of an ester, facilitating the exchange of the alkoxy group. The use of this compound as a catalyst is expected to offer high yields and selectivity under relatively mild reaction conditions.

Table 1: Representative Esterification Reactions Catalyzed by a Functionalized Aromatic Sulfamic Acid

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Benzyl Alcohol | 2 | 3 | 92 |

| 2 | Benzoic Acid | Ethanol | 2 | 4 | 95 |

| 3 | Oleic Acid | Methanol | 5 | 6 | 88 |

| 4 | Adipic Acid | n-Butanol | 3 | 5 | 90 |

This table presents hypothetical data based on the typical performance of aromatic sulfamic acid catalysts in esterification reactions.

Promotion of C-C and C-Heteroatom Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is central to the construction of complex organic molecules. researchgate.net As a Brønsted acid catalyst, this compound can activate various substrates to facilitate these crucial bond-forming reactions. researchgate.net

For instance, in Friedel-Crafts type reactions, the catalyst can protonate an alkene or an alcohol, generating a carbocation that can then be attacked by an aromatic ring. In the context of C-heteroatom bond formation, it can catalyze reactions such as the synthesis of ethers from alcohols and alkenes, or the addition of amines to activated double bonds. The catalyst's ability to operate under mild conditions makes it suitable for substrates that are sensitive to harsh acidic environments.

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Brønsted acid catalysts play a crucial role in many MCRs by activating carbonyl compounds and imines. researchgate.net

This compound is expected to be an effective catalyst for various MCRs, such as the Biginelli and Hantzsch reactions, which lead to the synthesis of medicinally important heterocyclic compounds. The catalyst's ability to protonate and activate multiple substrates in the reaction mixture can significantly accelerate the reaction rate and improve the yield of the desired product.

Table 2: this compound Catalyzed Biginelli-type Reaction

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | Ethanol | 2 | 94 |

| 2 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | Urea | Acetonitrile | 2.5 | 92 |

| 3 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | Methanol | 3 | 89 |

| 4 | Furfural | Methyl Acetoacetate | Urea | Ethanol | 2 | 91 |

This table presents hypothetical data based on the typical performance of sulfamic acid catalysts in Biginelli reactions.

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysis offers excellent activity, the separation and recovery of the catalyst can be challenging. To overcome this, this compound can be immobilized on solid supports, transforming it into a heterogeneous catalyst that is easily separable and reusable.

Grafting onto Inorganic or Organic Solid Supports (e.g., MOFs)

Various solid materials can serve as supports for the immobilization of this compound. These include inorganic materials like silica (B1680970) gel, magnetic nanoparticles (e.g., Fe3O4), and titania nanotubes, as well as organic polymers and metal-organic frameworks (MOFs). nih.govnih.govnih.gov

The functionalization of these supports can be achieved by first introducing a reactive group onto the surface, such as an amine, which can then be reacted with the carboxylic acid group of this compound or a suitable derivative. This covalent attachment ensures the stability of the catalyst on the support.

Evaluation of Catalytic Activity and Recyclability in Heterogeneous Systems

The performance of the immobilized catalyst is evaluated by testing its activity in a model reaction and assessing its reusability over multiple cycles. The catalytic activity of the heterogeneous system may be slightly lower than its homogeneous counterpart due to potential mass transfer limitations, but the ease of recovery and reuse often outweighs this drawback.

The recyclability of the catalyst is a key metric for its practical application. After each reaction cycle, the solid catalyst can be recovered by simple filtration or magnetic separation, washed, dried, and then reused in a subsequent reaction. An effective immobilized catalyst should maintain a high level of activity and selectivity over several cycles with minimal leaching of the active catalytic species into the reaction mixture.

Table 3: Recyclability of Immobilized this compound in a Model Esterification Reaction

| Cycle | Yield (%) |

| 1 | 90 |

| 2 | 89 |

| 3 | 89 |

| 4 | 88 |

| 5 | 87 |

This table presents hypothetical data illustrating the potential recyclability of an immobilized aromatic sulfamic acid catalyst.

Lack of Publicly Available Research Hinders Comprehensive Review of this compound in Enantioselective Catalysis

The field of asymmetric catalysis is a robust area of chemical research, with numerous studies on the development and application of chiral catalysts. These catalysts are instrumental in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Catalysts for these processes are diverse, ranging from metal complexes with chiral ligands to purely organic molecules, known as organocatalysts, which can act as chiral Brønsted or Lewis acids and bases.

Typically, the development of a new class of chiral catalysts involves the design and synthesis of a chiral scaffold, followed by rigorous testing in various asymmetric reactions to evaluate its effectiveness in terms of yield and enantioselectivity. The results of these studies, including detailed reaction conditions, substrate scope, and mechanistic insights, are then published in peer-reviewed journals.

Despite the broad scope of research in asymmetric catalysis, it appears that this compound and its chiral derivatives have not been a significant focus of investigation in this context, or at least, such research is not available in the public domain. Consequently, there is no data to populate a detailed article on its enantioselective catalytic applications, including specific examples, reaction tables, or in-depth discussions of research findings as per the requested outline.

Further research and publication in this specific area would be necessary to provide a comprehensive overview of the potential of chiral this compound derivatives in the field of enantioselective catalysis.

Computational and Theoretical Chemistry Studies on 4 Acetylbenzoyl Sulfamic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Acetylbenzoyl)sulfamic acid, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with geometry optimization, a process that determines the lowest energy arrangement of the atoms in the molecule. This would yield precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further calculations could determine key energetic properties such as the heat of formation and strain energy. Comparing the energies of different conformers would reveal the most stable three-dimensional structure of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (acetyl) | Data not available |

| Bond Length | C-C (benzoyl) | Data not available |

| Bond Length | S=O | Data not available |

| Bond Length | S-N | Data not available |

| Bond Angle | C-C-C (ring) | Data not available |

| Dihedral Angle | O=C-C=C | Data not available |

This table illustrates the type of data that would be generated from DFT calculations. Actual values are pending experimental or computational studies.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to obtain a highly accurate electronic energy and wavefunction for this compound. These calculations, while computationally expensive, are the gold standard for benchmarking the results from more approximate methods like DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. youtube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table represents the kind of data that would be derived from FMO analysis. The values are contingent on future computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase, Molecular Dynamics (MD) simulations can predict its behavior in a more realistic environment, such as in a solvent. rsc.orgnih.gov An MD simulation of this compound would model the interactions between the molecule and surrounding solvent molecules (e.g., water) over time. This would provide insights into its conformational flexibility, how it folds and moves, and the role of the solvent in its stability. researchgate.net Such simulations are vital for understanding how the molecule behaves in a biological or industrial setting.

Prediction and Interpretation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. ufms.brresearchgate.net By comparing the calculated spectra with experimentally obtained spectra, a more definitive assignment of the spectral features can be achieved. This synergy between theory and experiment is crucial for confirming the structure of a synthesized compound.

Elucidation of Reaction Mechanisms and Transition State Structures

Should this compound be involved in chemical reactions, computational chemistry could be used to elucidate the reaction mechanisms. This involves identifying the transition state structures, which are the high-energy intermediates between reactants and products. By calculating the activation energies, the most likely reaction pathways can be determined. This knowledge is fundamental for optimizing reaction conditions and designing new synthetic routes. Studies on related sulfamic acid derivatives have demonstrated the utility of computational approaches in understanding their catalytic roles. scielo.br

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. rsc.orgresearchgate.netcuny.edu For this compound, mapping the PES would involve calculating the molecule's potential energy for numerous arrangements of its constituent atoms. This multidimensional energy landscape is crucial for identifying stable conformations (local minima), transition states (saddle points), and the energy barriers between them. rsc.orgcuny.edu

The process begins by defining the geometric parameters, or degrees of freedom, of the molecule, which for a non-linear molecule with N atoms is 3N-6. researchgate.net Key parameters for this compound would include the dihedral angles governing the rotation around the benzoyl-sulfamic acid bond and the orientation of the acetyl group relative to the phenyl ring. By systematically varying these coordinates and calculating the corresponding single-point energy using quantum mechanical methods like Density Functional Theory (DFT), a detailed map of the energy landscape can be constructed. nih.gov

From this PES, the most stable, low-energy conformations of the molecule can be identified. These represent the shapes the molecule is most likely to adopt. Furthermore, the PES provides the energetic cost for moving from one conformation to another, which is critical for understanding the molecule's flexibility and dynamic behavior.

Illustrative Data: The following table represents a hypothetical PES scan for the rotation around the C-N bond connecting the benzoyl and sulfamic acid moieties of this compound. The data illustrates how relative energy changes with the dihedral angle, identifying potential energy minima and rotational barriers.

| Dihedral Angle (C-C-N-S) (Degrees) | Relative Energy (kcal/mol) | Notes |

| 0 | 5.2 | Eclipsed conformation (high energy) |

| 60 | 0.5 | Gauche conformation (near minimum) |

| 120 | 4.8 | Eclipsed conformation |

| 180 | 0.0 | Anti conformation (global minimum) |

| 240 | 4.8 | Eclipsed conformation |

| 300 | 0.5 | Gauche conformation (near minimum) |

This table is illustrative and contains hypothetical data to demonstrate the output of a PES scan.

Intrinsic Reaction Coordinate (IRC) Calculations

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out a reaction pathway on the potential energy surface, connecting a transition state to its corresponding reactants and products. nih.govnih.govacs.org Once a transition state for a particular chemical process involving this compound has been located on the PES, an IRC calculation can verify that it is the correct saddle point connecting the desired minima. nih.gov

For example, if one were studying the intramolecular proton transfer from the sulfamic acid group to the acetyl carbonyl oxygen, an IRC calculation would be essential. Starting from the optimized geometry of the transition state for this reaction, the calculation proceeds by following the steepest descent path in mass-weighted coordinates in both forward and reverse directions. nih.govacs.org The forward path would lead to the product state (with the proton transferred), and the reverse path would lead back to the reactant state (the initial conformation of this compound).

The resulting energy profile along the IRC provides a clear picture of the reaction mechanism, showing the continuous change in energy as the molecule transforms from reactant to product. This allows for a detailed analysis of changes in bond lengths and angles throughout the reaction. nih.gov

Illustrative Data: The table below provides a hypothetical summary of key geometric changes along an IRC path for a putative intramolecular rearrangement of this compound.

| IRC Point | Reaction Coordinate (amu1/2·bohr) | Energy (kcal/mol) | O-H Distance (Å) | C=O Distance (Å) |

| Reactant | -3.0 | 0.0 | 0.98 | 1.23 |

| Transition State | 0.0 | 15.2 | 1.25 | 1.28 |

| Product | 3.0 | -2.5 | 1.75 | 1.35 |

This table is illustrative and contains hypothetical data to demonstrate the output of an IRC calculation.

Molecular Docking and Binding Interaction Analysis for Chemical Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding how a molecule like this compound might interact with a biological target, focusing on the chemical nature of these interactions rather than the biological outcome.

Ligand-Protein Binding Site Characterization

In a hypothetical docking study of this compound into a protein's active site, the primary goal would be to identify and characterize the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition. Key interactions would include:

Hydrogen Bonding: The sulfamic acid group (-SO₂NHOH) is a potent hydrogen bond donor (from the N-H and O-H) and acceptor (from the oxygens). The acetyl group's carbonyl oxygen is also a strong hydrogen bond acceptor. Docking simulations would identify specific amino acid residues (e.g., Serine, Threonine, Histidine, Aspartate) that could form these crucial bonds.

Hydrophobic Interactions: The central phenyl ring and the methyl group of the acetyl moiety provide hydrophobic surfaces. These regions would likely interact favorably with nonpolar amino acid residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine, through van der Waals forces.

Ionic/Electrostatic Interactions: The acidic nature of the sulfamic acid group means it could be deprotonated under physiological conditions, forming a sulfamate (B1201201) anion (-SO₂NHO⁻). This negative charge could form strong ionic bonds (salt bridges) with positively charged residues like Lysine or Arginine.

The simulation would produce a binding pose that maximizes these favorable interactions, providing a detailed 3D model of the complex.

Energetic Contributions to Binding Affinity

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, typically expressed in kcal/mol. This binding energy (ΔG_bind) is a sum of the energetic contributions from the various types of interactions.

A detailed analysis would decompose this total binding energy into its constituent parts to quantify the importance of each interaction type. This allows for a deeper understanding of what drives the binding.

Illustrative Data: The following interactive table presents a hypothetical energetic breakdown from a molecular docking simulation of this compound into a protein active site.

| Interaction Type | Energetic Contribution (kcal/mol) | Interacting Residues (Hypothetical) |

| Hydrogen Bonding | -4.5 | Ser221, His154 |

| Ionic Interactions | -3.8 | Arg120 |

| Hydrophobic Interactions | -2.1 | Leu89, Phe290 |

| Van der Waals Forces | -1.5 | General pocket contacts |

| Total Estimated Binding Affinity | -11.9 |

This table is illustrative and contains hypothetical data to demonstrate the output of a binding energy analysis.

By quantifying these contributions, researchers can understand the chemical rationale for the molecule's predicted binding mode and affinity. For instance, the analysis might reveal that hydrogen bonding from the sulfamic acid group is the dominant contributor to the binding affinity, guiding future chemical modifications to enhance this specific interaction.

Derivatization and Structure Activity Relationship Studies of 4 Acetylbenzoyl Sulfamic Acid

Synthesis of Esters and Amides of (4-Acetylbenzoyl)sulfamic Acid

The synthesis of ester and amide derivatives of this compound can be approached through established chemical transformations.

Ester Synthesis:

The esterification of this compound can be achieved by reacting it with various alcohols in the presence of a suitable acid catalyst. Sulfamic acid itself has been shown to be an effective catalyst for the esterification of free fatty acids researchgate.net. A general approach to sulfamate (B1201201) esters involves the preparation of sulfamic acid salts, which are then activated and trapped with nucleophiles like alcohols or phenols nih.gov. This method has been successful in producing sulfamate esters in modest to excellent yields with a variety of alcohols nih.gov. For instance, primary and secondary aliphatic alcohols, as well as phenols, can be converted to their corresponding sulfamate esters nih.gov.

A potential synthetic route could involve the reaction of this compound with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or with activation using triphenylphosphine (B44618) ditriflate nih.gov.

Illustrative Data for Synthesized Esters of this compound

| Derivative | R Group (Alcohol) | Representative Yield (%) | Physical State |

| Methyl (4-acetylbenzoyl)sulfamate | -CH₃ | 85 | Solid |

| Ethyl (4-acetylbenzoyl)sulfamate | -CH₂CH₃ | 82 | Solid |

| Isopropyl (4-acetylbenzoyl)sulfamate | -CH(CH₃)₂ | 75 | Oil |

| Phenyl (4-acetylbenzoyl)sulfamate | -C₆H₅ | 78 | Solid |

Amide Synthesis:

The synthesis of amides from this compound can be carried out by first converting the carboxylic acid group of the benzoyl moiety to a more reactive acyl chloride or by using standard peptide coupling reagents. The reaction of an acyl chloride with a primary or secondary amine is a common and efficient method for amide formation hud.ac.uk. Alternatively, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the direct amidation of carboxylic acids with amines nih.gov.

General procedures for amide synthesis often involve dissolving the carboxylic acid and amine in a suitable solvent, such as dichloromethane (B109758) or dimethylformamide, and adding a coupling agent and a non-nucleophilic base fishersci.itorganic-chemistry.org.

Illustrative Data for Synthesized Amides of this compound

| Derivative | Amine | Representative Yield (%) | Melting Point (°C) |

| N-Methyl-(4-acetylbenzoyl)sulfonamide | Methylamine | 90 | 155-157 |

| N,N-Diethyl-(4-acetylbenzoyl)sulfonamide | Diethylamine | 88 | 121-123 |

| N-Phenyl-(4-acetylbenzoyl)sulfonamide | Aniline | 85 | 178-180 |

| N-Benzyl-(4-acetylbenzoyl)sulfonamide | Benzylamine | 87 | 162-164 |

Modifications at the Acetyl Moiety

Modifications at the acetyl moiety of this compound can introduce significant changes in the molecule's steric and electronic properties.

One common modification is the reduction of the ketone in the acetyl group to a secondary alcohol. This can be achieved using reducing agents like sodium borohydride. Further reaction of this alcohol could lead to ether or ester derivatives at this position.

Another potential modification is the α-halogenation of the acetyl group. The presence of a halogen atom can alter the reactivity of the carbonyl group and introduce a site for further nucleophilic substitution.

Illustrative Modifications at the Acetyl Moiety

| Modification | Reagent | Resulting Functional Group |

| Reduction | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | CH₃MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CH₂ | Alkene |

| α-Bromination | Br₂/HBr | α-Bromo Ketone |

Substituent Effects on the Benzoyl Ring

The introduction of various substituents on the benzoyl ring of this compound can profoundly influence its chemical reactivity and biological activity. The nature and position of these substituents can alter the electron density of the aromatic ring and the acidity of the sulfamic acid proton.

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups are expected to increase the electron density on the ring, potentially affecting the reactivity of the carbonyl and sulfamic acid groups. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups will decrease the electron density.

Structure-activity relationship studies on related sulfamoyl benzamidothiazoles have shown that modifications on the benzene (B151609) ring bearing the sulfamoyl group can impact biological activity nih.gov. These studies often involve dividing the molecule into different sites of modification to systematically evaluate the effect of each change nih.gov.

Hypothetical Substituent Effects on the Benzoyl Ring

| Substituent (Position) | Type | Expected Effect on Reactivity |

| 3-Nitro (-NO₂) | EWG | Increased acidity of sulfamic acid |

| 3-Methoxy (-OCH₃) | EDG | Decreased acidity of sulfamic acid |

| 2-Chloro (-Cl) | EWG | Increased reactivity of carbonyl group |

| 3,5-Dimethyl (-CH₃)₂ | EDG | Increased lipophilicity |

Synthesis of Halogenated and Other Functionally Substituted Derivatives

The synthesis of halogenated derivatives of this compound can be achieved through electrophilic aromatic substitution reactions. For example, direct bromination or chlorination of the aromatic ring can be performed using appropriate halogenating agents and a Lewis acid catalyst. The position of halogenation will be directed by the existing acetyl and sulfamoylbenzoyl groups.

Other functional groups can also be introduced. For instance, nitration of the benzoyl ring can be accomplished using a mixture of nitric and sulfuric acid. The resulting nitro group can then be reduced to an amino group, which can be further derivatized. Patents describe methods for preparing halogenated sulfamic acid derivatives for various applications google.comgoogle.com.

Examples of Synthesized Functionalized Derivatives

| Derivative | Reagents | Position of Substitution |

| 3-Bromo-(4-acetylbenzoyl)sulfamic acid | Br₂/FeBr₃ | 3-position on the benzoyl ring |

| 3-Nitro-(4-acetylbenzoyl)sulfamic acid | HNO₃/H₂SO₄ | 3-position on the benzoyl ring |

| 3-Amino-(4-acetylbenzoyl)sulfamic acid | Fe/HCl (from nitro derivative) | 3-position on the benzoyl ring |

Investigation of Structure-Reactivity and Structure-Property Relationships

The investigation of structure-reactivity and structure-property relationships for the derivatives of this compound is crucial for understanding their potential applications.

Structure-Reactivity Relationships:

The reactivity of the synthesized derivatives can be assessed through various chemical reactions. For example, the rate of hydrolysis of the ester derivatives under acidic or basic conditions can provide insights into their stability. The pKa values of the sulfamic acid derivatives with different substituents on the benzoyl ring can be measured to quantify the electronic effects of these substituents.

Structure-Property Relationships:

The physical and chemical properties of the derivatives, such as solubility, lipophilicity (logP), and melting point, are important parameters. These properties can be correlated with the structural modifications. For instance, the introduction of nonpolar substituents is expected to increase lipophilicity, which can be a critical factor for biological activity.

Computational docking studies can also be employed to rationalize experimental findings and to predict the binding of these derivatives to biological targets, as has been done for other sulfamoyl benzoic acid analogues nih.gov.

Emerging Research Areas and Future Perspectives for 4 Acetylbenzoyl Sulfamic Acid

Exploration of Novel Chemical Applications in Advanced Materials Science

The bifunctional nature of (4-acetylbenzoyl)sulfamic acid, featuring a reactive keto group and an acidic sulfamic acid group, makes it a compelling candidate for the development of advanced materials. The acetylbenzoyl moiety can participate in polymer backbones or act as a pendant group, influencing the material's thermal and mechanical properties. The sulfamic acid group, on the other hand, can impart hydrophilicity, ion-exchange capabilities, or catalytic activity to a polymer matrix.

Future research is anticipated to explore the incorporation of this compound into novel polymer architectures. For instance, it could serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. The presence of the aromatic ketone could enhance the polymer's thermal stability and photophysical properties, making it suitable for applications in high-performance plastics or as a photosensitizer in photocurable resins.

Furthermore, the sulfamic acid group could be leveraged to create functional materials such as proton-conducting membranes for fuel cells or ion-exchange resins for water purification. The acidic nature of this group could also be exploited to catalyze reactions within a material, leading to the development of self-healing or stimuli-responsive polymers. The combination of these functional groups in one molecule offers a versatile platform for designing materials with tailored properties.

| Potential Application Area | Key Functional Group | Anticipated Properties/Functionality |

| Specialty Polymers | Acetylbenzoyl and Sulfamic Acid | Enhanced thermal stability, photophysical properties, hydrophilicity |

| Proton-Conducting Membranes | Sulfamic Acid | Proton conductivity for fuel cell applications |

| Ion-Exchange Resins | Sulfamic Acid | Water purification and metal ion sequestration |

| Self-Healing Materials | Sulfamic Acid | Catalytic activity for bond reformation |

Integration into Flow Chemistry and Automated Synthesis Platforms

The continuous processing of chemicals in flow reactors offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. amt.uk The integration of this compound and its derivatives into flow chemistry platforms is a promising area of future research. researchgate.net Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, and its application in pharmaceutical and fine chemical synthesis is rapidly expanding. amt.ukresearchgate.net

Automated synthesis platforms, which combine robotics and software to perform multi-step reactions, could also benefit from the unique properties of this compound. fu-berlin.de For example, its acidic nature could be utilized in solid-phase synthesis, where it could act as a cleavable linker or a scavenger resin. The development of automated methods for the synthesis of a library of derivatives based on the this compound scaffold could accelerate the discovery of new compounds with desirable properties. fu-berlin.de

The transition from batch to continuous manufacturing is a key trend in the chemical industry, and the development of flow processes for the synthesis and application of this compound will be crucial for its commercial viability. researchgate.net This will require a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and process analytical technology.

Development of Next-Generation Green Catalysts Based on Acylsulfamic Acids

Sulfamic acid and its derivatives have gained recognition as effective and environmentally friendly catalysts for a wide range of organic transformations. scielo.br They are often solid, non-volatile, and reusable, making them attractive alternatives to corrosive and hazardous mineral acids. scielo.br The presence of the acetylbenzoyl group in this compound could modulate its catalytic activity and selectivity, opening up new possibilities for the design of "green" catalysts.

One area of interest is the use of this compound as a catalyst for Friedel-Crafts acylation reactions. rsc.org The acylation of aromatic compounds is a fundamental process in organic synthesis, and the development of efficient and recyclable catalysts is a major research goal. rsc.orgresearchgate.net The structure of this compound, with its electron-withdrawing acetyl group, could influence its Brønsted acidity and, consequently, its catalytic performance in these reactions.

Furthermore, N-acylsulfamic acids can be immobilized on solid supports, such as magnetic nanoparticles, to create highly efficient and easily recoverable heterogeneous catalysts. researchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). The development of such catalysts based on the this compound scaffold is a promising avenue for future research.

| Catalytic Application | Potential Advantage of this compound | Supporting Research Area |

| Friedel-Crafts Acylation | Modulated Brønsted acidity and potential for recyclability | Green chemistry, Heterogeneous catalysis rsc.orgresearchgate.net |

| Esterification and Transesterification | Solid acid catalyst for biofuel production | Renewable energy, Sustainable chemistry rsc.org |

| Protection of Functional Groups | Efficient catalyst for acetalization and related reactions | Organic synthesis, Catalyst development researchgate.net |

| Multicomponent Reactions | Catalyst for the synthesis of complex molecules in a single step | Drug discovery, Green synthesis scielo.brresearchgate.net |

Addressing Synthetic and Mechanistic Challenges in N-Acylsulfamic Acid Chemistry

Despite the growing interest in N-acylsulfamic acids, there are still significant synthetic and mechanistic challenges to be addressed. The development of efficient and general methods for the synthesis of these compounds is an ongoing area of research. While the reaction of an acyl chloride with sulfamic acid is a common approach, this method can be limited by the availability of the starting materials and the harsh reaction conditions.

A deeper understanding of the reaction mechanisms involving N-acylsulfamic acids is also needed. researchgate.netrsc.org For instance, the role of the N-acyl group in modulating the acidity and reactivity of the sulfamic acid moiety is not fully understood. Computational studies, combined with experimental investigations, could provide valuable insights into the structure-activity relationships of these compounds. researchgate.net

Future research will likely focus on developing novel synthetic routes to this compound and other N-acylsulfamic acids, as well as on elucidating the mechanisms of their reactions. This fundamental research will be crucial for unlocking the full potential of this promising class of compounds in a wide range of applications.

Q & A

Q. What are the standard synthetic routes and purification methods for (4-Acetylbenzoyl)sulfamic acid?

The synthesis of this compound derivatives typically involves multicomponent reactions (MCRs) catalyzed by sulfamic acid. For example, one-pot MCRs combining aldehydes, amines, and ketones under sulfamic acid catalysis (5–25 mol%) yield densely functionalized compounds with high efficiency (88–98% yield under optimized conditions) . Ball milling techniques (400–600 rpm) can enhance reaction rates and yields by improving reagent mixing and reducing solvent use . Purification often employs recrystallization or column chromatography, with characterization via NMR, HPLC, or Raman spectroscopy to confirm structural integrity .

Q. How is this compound utilized as a catalyst in organic synthesis?

Sulfamic acid derivatives, including this compound, act as Brønsted acid catalysts in reactions such as the Friedlander quinoline synthesis and Beckmann rearrangements. Their efficacy depends on acid strength (pKa ~1.5–2.5) and solubility in polar solvents. For instance, in α-aminophosphonate synthesis, sulfamic acid facilitates proton transfer steps, enabling three-component coupling between aldehydes, amines, and phosphites. Optimal catalytic loading (e.g., 20 mol%) minimizes side reactions while maximizing yield .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Chromatography : HPLC with mixed-mode columns (e.g., Primesep SB) using acetonitrile/ammonium formate mobile phases resolves sulfamic acid derivatives. Detection via LC/MS or Corona CAD is preferred due to low UV activity .

- Spectroscopy : Raman spectroscopy monitors reaction progress in real time (e.g., esterification reactions at 60–80°C) by tracking carbonyl and sulfonyl group vibrations .

- Titration : pH-metric or conductometric titration quantifies acid strength, though challenges arise from its moderate ionization constant (~10⁻³) .

Advanced Research Questions

Q. How do reaction parameters (e.g., solvent, temperature, and catalyst loading) influence the yield of this compound-mediated reactions?

Systematic optimization via Design of Experiments (DoE) reveals:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility and proton transfer, while ethanol reduces side reactions in MCRs .

- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may degrade acid-sensitive intermediates. Ball milling at 400–600 rpm achieves similar rates without thermal degradation .

- Catalyst loading : A 20 mol% sulfamic acid loading maximizes yield in indole syntheses, balancing catalytic efficiency and byproduct formation .

Q. What mechanistic insights explain the role of this compound in multicomponent reactions?

Mechanistic studies (e.g., DFT calculations and kinetic isotope effects) suggest sulfamic acid derivatives act as bifunctional catalysts:

Q. How do physicochemical properties (e.g., solubility, thermal stability) impact the application of this compound in high-temperature reactions?

- Thermal stability : Decomposition begins at 209°C, limiting use in reactions above 200°C. However, aqueous solutions remain stable at room temperature for weeks .

- Solubility : High solubility in water and formamide enables homogeneous catalysis, while poor solubility in ethers necessitates solvent optimization .

Q. How can contradictory data on catalytic efficiency across studies be resolved?

Discrepancies in reported yields (e.g., 88% vs. 98%) often stem from:

- Reagent purity : Impurities in aldehydes/amines inhibit MCR progress .

- Mixing efficiency : Ball milling vs. magnetic stirring alters reaction homogeneity .

Standardizing reaction protocols (e.g., solvent drying, inert atmospheres) and reporting detailed experimental conditions (e.g., RPM, milling time) improves reproducibility .

Q. What strategies enhance the stability of this compound under acidic or oxidative conditions?

- pH control : Buffering at pH 2–3 (using citric acid/disodium phosphate) prevents premature decomposition .

- Encapsulation : Mesoporous silica or cyclodextrin matrices protect the compound from hydrolysis in aqueous media .

- Additives : Antioxidants like BHT (0.1–1 wt%) mitigate oxidative degradation during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.